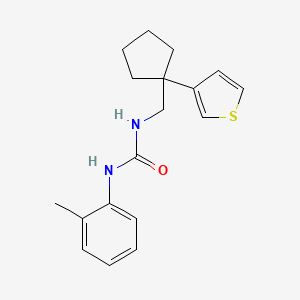

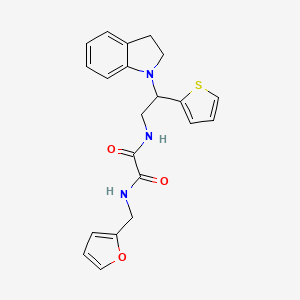

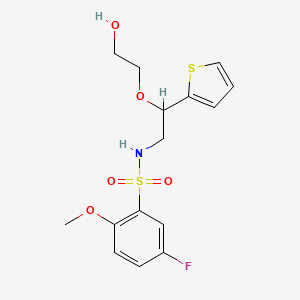

(E)-N-butyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-butyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C14H16N2O2S3 and its molecular weight is 340.47. The purity is usually 95%.

BenchChem offers high-quality (E)-N-butyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-butyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Research: Antitumor Activity

This compound has been studied for its potential in pharmacological applications, particularly in antitumor activity. The thiophene ring, being a crucial structural component in many pharmacologically active molecules, contributes to the compound’s ability to interact with various biological targets. Research has indicated that derivatives of thiophene-containing compounds can exhibit significant anticancer properties .

Organic Synthesis: Electrophilic Substitution Reactions

In organic chemistry, thiophene derivatives are often used in electrophilic substitution reactions. The sulfur atom in the thiophene ring can contribute two π electrons to the aromatic sextet, making it reactive towards electrophiles. This reactivity is exploited in synthesizing various organic compounds, which can be further used in the development of drugs and materials .

Material Science: Conductive Polymers

Thiophene and its derivatives are key monomers in the synthesis of conductive polymers. These polymers have applications in electronic devices due to their unique electrical properties. The incorporation of the thiophene unit into polymers can enhance their conductivity and stability, making them suitable for use in solar cells and OLEDs .

Chemical Sensors: Detection of Ions and Molecules

The thiophene moiety in the compound can be utilized in the development of chemical sensors. Thiophene-based sensors are capable of detecting various ions and molecules with high sensitivity and selectivity. They are used in environmental monitoring and industrial process control to detect hazardous substances .

Agricultural Chemistry: Pesticides and Herbicides

Thiophene derivatives are also explored for their use in agricultural chemistry as pesticides and herbicides. Their ability to interfere with the life cycle of pests and weeds makes them valuable in crop protection strategies. The research focuses on developing compounds that are effective yet environmentally friendly .

Dye Industry: Dyes and Pigments

The vibrant colors and stability of thiophene-based dyes make them suitable for use in the dye industry. These compounds are used in the production of dyes and pigments for textiles, inks, and plastics. The research aims to create dyes with high colorfastness and low toxicity .

Propiedades

IUPAC Name |

N-butyl-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S3/c1-2-3-6-15-12(17)9-16-13(18)11(21-14(16)19)8-10-5-4-7-20-10/h4-5,7-8H,2-3,6,9H2,1H3,(H,15,17)/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNRNFRAIYCRHW-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CN1C(=O)C(=CC2=CC=CS2)SC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCNC(=O)CN1C(=O)/C(=C\C2=CC=CS2)/SC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-butyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B2878706.png)

![Pyrrolo[2,1-b]thiazole-3,5(2H,6H)-dione, dihydro-](/img/structure/B2878717.png)

![Ethyl oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetate](/img/structure/B2878720.png)

![[6-(2,2,2-Trifluoroethoxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B2878723.png)

![2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B2878725.png)

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2878726.png)